molecular formula C18H11F6N3O2S B2963129 N-(3,5-bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide CAS No. 556787-47-4

N-(3,5-bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide

Cat. No.: B2963129
CAS No.: 556787-47-4
M. Wt: 447.36
InChI Key: GDNCGLXLNRXMIQ-UHFFFAOYSA-N
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Description

N-(3,5-bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide is a useful research compound. Its molecular formula is C18H11F6N3O2S and its molecular weight is 447.36. The purity is usually 95%.
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Scientific Research Applications

Metal-Free Synthesis of Quinolin-2-ones

  • The metal-free synthesis of 3-arylquinolin-2-one derivatives via phenyliodine bis(trifluoroacetate) (PIFA)-mediated reactions demonstrates innovative pathways in constructing complex heterocyclic compounds. This method highlights the oxidative C-C bond formation and a unique 1,2-aryl migration, providing a versatile approach to synthesizing quinolin-2-ones without the need for metal catalysts (Liu et al., 2013); (Liu et al., 2016).

Synthesis of NK1 Receptor Antagonists

  • Research on neurokinin-1 (NK1) receptor antagonists, which are significant in therapeutic applications for emesis and depression, involves complex synthesis pathways that include the use of trifluoroacetate groups. This work emphasizes the role of solubilizing groups and the efficiency of the synthesis process in developing orally active compounds with potential clinical applications (Harrison et al., 2001).

Antimicrobial Activity of Quinazolinone Derivatives

  • The synthesis and evaluation of antimicrobial activities of quinazolinone derivatives highlight the potential of these compounds in addressing bacterial and fungal infections. The structural elucidation and biological screening of these compounds provide a foundation for developing new antimicrobial agents (Desai et al., 2011).

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6N3O2S/c19-17(20,21)9-5-10(18(22,23)24)7-11(6-9)25-14(28)8-30-16-26-13-4-2-1-3-12(13)15(29)27-16/h1-7H,8H2,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNCGLXLNRXMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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